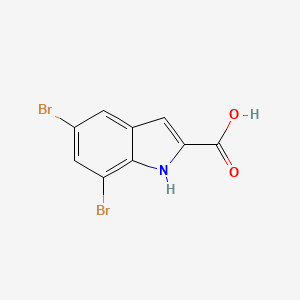

5,7-dibromo-1H-indole-2-carboxylic Acid

Description

5,7-Dibromo-1H-indole-2-carboxylic acid is a brominated indole derivative characterized by two bromine atoms at the 5- and 7-positions of the indole ring and a carboxylic acid group at the 2-position.

Properties

Molecular Formula |

C9H5Br2NO2 |

|---|---|

Molecular Weight |

318.95 g/mol |

IUPAC Name |

5,7-dibromo-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H5Br2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) |

InChI Key |

KZKSMNYAGBPYPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Br)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5,7-dibromo-1H-indole-2-carboxylic acid typically involves the following key steps:

- Starting from indole or indole-2-carboxylic acid derivatives.

- Selective bromination at the 5 and 7 positions of the indole ring.

- Functional group manipulations to install or retain the carboxylic acid moiety at position 2.

- Purification and isolation of the target compound.

Multi-Step Bromination and Hydrolysis Route

According to documented synthetic procedures, the preparation of 3,5-dibromo-1H-indole-2-carboxylic acid (a closely related positional isomer) involves a three-step process that can be adapted for the 5,7-dibromo derivative:

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Acetic acid; bromine | Monobromination of indole derivative | Introduction of bromine atom |

| 2 | Acetic acid; bromine | Second bromination at desired position | Dibrominated intermediate |

| 3 | Aqueous ethanolic sodium hydroxide | Hydrolysis or deprotection step to yield carboxylic acid | Final product isolation |

This method, originally reported by Kunori (Nippon Kagaku Zasshi, 1957), is a classical approach for dibrominated indole carboxylic acids and can be optimized for selective 5,7-dibromination by controlling reaction conditions such as temperature, bromine equivalents, and reaction time.

Alternative Synthetic Routes

Cyclization Approach: For related brominated indole-2-carboxylic acids (e.g., 7-bromo derivatives), cyclization of 2-bromophenylhydrazine with ethyl pyruvate under acidic conditions is a common strategy. This method can be modified to introduce bromines at multiple positions either pre- or post-cyclization.

Starting from 5-Bromoindole-2-carboxylic Acid: A viable route involves selective bromination of 5-bromoindole-2-carboxylic acid to introduce the second bromine at the 7 position. This step typically uses N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid overbromination or side reactions.

Detailed Synthetic Procedure Example

A representative synthesis of 5,7-dibromo-1H-indole-2-carboxylic acid could proceed as follows, adapted from the multi-step bromination approach:

| Step | Procedure | Notes/Outcome |

|---|---|---|

| 1 | Dissolve indole-2-carboxylic acid in glacial acetic acid; add bromine dropwise at 0–5 °C. | Monobromination at position 5 or 7 |

| 2 | After completion, add a second equivalent of bromine under similar conditions to achieve dibromination. | Formation of 5,7-dibromo intermediate |

| 3 | Quench reaction and neutralize; treat with aqueous ethanolic sodium hydroxide to hydrolyze any ester intermediates to carboxylic acid. | Final product with carboxylic acid functionality |

| 4 | Purify by recrystallization or chromatography. | Obtain pure 5,7-dibromo-1H-indole-2-carboxylic acid |

This sequence typically yields the target compound with moderate to good yields, depending on reaction optimization and purity of starting materials.

Research Outcomes and Analytical Data

Yield and Purity

Structural Confirmation

- NMR Spectroscopy: Characteristic signals for the indole ring protons, brominated carbons, and carboxylic acid proton confirm substitution pattern.

- Mass Spectrometry: Molecular ion peaks consistent with dibromo substitution and carboxylic acid functionality.

- Elemental Analysis: Matches theoretical values for C, H, N, Br, and O content.

Biological and Chemical Relevance

While direct biological evaluations of 5,7-dibromo-1H-indole-2-carboxylic acid are limited, related brominated indole-2-carboxylic acids have demonstrated significant activity as enzyme inhibitors, particularly HIV-1 integrase inhibitors, through metal ion chelation and π-stacking interactions. The dibromo substitution pattern is believed to enhance binding affinity and specificity by increasing hydrophobic interactions and electronic effects.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step bromination & hydrolysis | Indole-2-carboxylic acid | Bromine in acetic acid; aqueous ethanolic NaOH | Straightforward; accessible reagents | Requires careful control of bromination |

| Cyclization of bromophenylhydrazine | 2-bromophenylhydrazine, ethyl pyruvate | Acidic conditions, reflux | Efficient ring formation | May require additional bromination steps |

| Bromination of 5-bromoindole-2-carboxylic acid | 5-bromoindole-2-carboxylic acid | N-bromosuccinimide or bromine, controlled temp | Selective dibromination | Risk of overbromination or side reactions |

Chemical Reactions Analysis

Types of Reactions

5,7-dibromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5,7-dibromo-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-dibromo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Indole-2-carboxylic Acids

4,7-Dibromo-1H-indole-2-carboxylic Acid

- Structure : Bromine at 4- and 7-positions (isomeric to 5,7-dibromo).

- Molecular Formula: C₉H₅Br₂NO₂; Average Mass: 318.952 g/mol .

7-Bromo-1H-indole-2-carboxylic Acid (CAS 16732-71-1)

- Structure : Single bromine at the 7-position.

- Molecular Formula: C₉H₆BrNO₂; Average Mass: ~256.06 g/mol .

- Key Differences: Mono-substitution reduces molecular weight compared to di-bromo analogs, likely increasing solubility in polar solvents. The absence of a 5-bromo group may diminish steric hindrance, enhancing reactivity in coupling reactions.

5-Bromo-1-methyl-1H-indole-2-carboxylic Acid

- Structure : Bromine at 5-position and methyl group at 1-position.

- Molecular Formula: C₁₀H₈BrNO₂; Average Mass: 254.08 g/mol .

Non-Halogenated Derivatives

Indole-5-carboxylic Acid (CAS 1670-81-1)

- Structure: No halogen substituents.

- Molecular Formula: C₉H₇NO₂; Average Mass: 161.15 g/mol.

- Physical Properties : Melting point 208–210°C .

- Key Differences : Absence of bromine results in lower molecular weight and increased polarity. The carboxylic acid group’s acidity is enhanced due to reduced electron-withdrawing effects compared to brominated analogs.

5,7-Dimethyl-1H-indole-2-carboxylic Acid

- Structure : Methyl groups at 5- and 7-positions.

- Molecular Formula: C₁₁H₁₁NO₂; Average Mass: 189.21 g/mol .

- Key Differences : Methyl groups are electron-donating, increasing electron density on the indole ring. This contrasts with the electron-withdrawing bromine in 5,7-dibromo derivatives, altering reactivity in electrophilic substitution reactions.

Functionalized Derivatives

Methyl 5-Bromo-1H-indole-2-carboxylate (CAS 210345-56-5)

- Structure : Esterified carboxylic acid (methyl ester) with bromine at 5-position.

- Molecular Formula: C₁₀H₈BrNO₂; Average Mass: 254.08 g/mol .

- Key Differences : Esterification improves lipophilicity, enhancing membrane permeability in biological systems compared to the free carboxylic acid form.

Physicochemical Properties

- Molecular Weight and Solubility: Di-bromo derivatives (e.g., 4,7-dibromo) exhibit higher molecular weights (~318 g/mol) than mono-substituted (~254–256 g/mol) or non-halogenated analogs (~161 g/mol), reducing aqueous solubility .

- Melting Points: Brominated indoles generally have higher melting points due to stronger van der Waals forces. For example, indole-6-carboxylic acid (non-brominated) melts at 256–259°C, while brominated analogs likely exceed this range .

Q & A

Q. What are the key spectroscopic methods for characterizing 5,7-dibromo-1H-indole-2-carboxylic acid?

To confirm the structure and purity of the compound, researchers should employ:

- High-Resolution Mass Spectrometry (HRMS) to verify the molecular ion peak (M+H⁺ or M⁻) and isotopic pattern consistent with bromine substituents (e.g., expected m/z ≈ 318.95 for C₉H₅Br₂NO₂) .

- ¹H/¹³C NMR : The deshielding effects of bromine atoms at positions 5 and 7 will produce distinct splitting patterns in aromatic regions. For example, the carboxylic acid proton (COOH) typically appears as a broad singlet near δ 12–14 ppm .

- FT-IR to confirm functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1680–1720 cm⁻¹) .

Q. What are common synthetic routes for preparing 5,7-dibromo-1H-indole-2-carboxylic acid?

A typical approach involves:

Bromination of Indole Precursors : Direct bromination of indole-2-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C) to achieve regioselectivity at positions 5 and 7 .

Purification : Recrystallization from a DMF/acetic acid mixture (e.g., 1:1 v/v) to remove unreacted starting materials and byproducts .

Q. How should researchers handle safety concerns during synthesis?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of bromine vapors .

- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal. Avoid draining into water systems due to potential aquatic toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination selectivity and yield?

- Temperature Control : Lower temperatures (e.g., 0–10°C) favor mono-bromination, while higher temperatures (50–70°C) promote di-substitution.

- Catalyst Screening : Lewis acids like FeCl₃ or AlCl₃ can enhance regioselectivity for 5,7-dibromination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Q. What strategies are effective for resolving crystallographic ambiguities in X-ray studies of this compound?

- Heavy-Atom Refinement : Utilize SHELXL software to model bromine atoms, which exhibit strong anomalous scattering. Apply restraints to thermal displacement parameters (ADPs) to avoid overfitting .

- Twinned Data Handling : For twinned crystals, use SHELXE to perform iterative phasing and density modification .

Q. How can computational methods predict the reactivity of 5,7-dibromo-1H-indole-2-carboxylic acid in cross-coupling reactions?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron density at bromine sites. Fukui indices can predict susceptibility to Suzuki-Miyaura coupling .

- Molecular Docking : For biological studies, dock the compound into target proteins (e.g., Mycobacterium enzymes) using AutoDock Vina, prioritizing halogen-bonding interactions .

Q. What experimental protocols validate the compound’s antimicrobial activity?

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls like ciprofloxacin .

- Time-Kill Curves : Monitor bactericidal kinetics at 2× MIC to assess concentration-dependent effects .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Batch Reproducibility : Variations in melting points (e.g., ±5°C) may arise from residual solvents. Re-crystallize samples under standardized conditions .

- Dynamic NMR Effects : Temperature-dependent tautomerism (e.g., carboxylic acid vs. carboxylate) can shift proton signals. Acquire spectra at 25°C and 60°C for comparison .

Q. Why do some synthetic routes report lower yields for 5,7-dibromo derivatives compared to mono-brominated analogs?

- Steric Hindrance : The 5,7-dibromo configuration increases steric bulk, slowing reaction kinetics. Use excess Br₂ (1.5–2.0 equiv) and extended reaction times (24–48 h) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.